molecular formula C8H14O2 B2390023 Methyl (2E)-4,4-dimethyl-2-pentenoate CAS No. 20664-51-1

Methyl (2E)-4,4-dimethyl-2-pentenoate

Cat. No. B2390023
CAS RN: 20664-51-1
M. Wt: 142.198
InChI Key: QXLWRINPDMKVHW-AATRIKPKSA-N
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Description

Methyl (2E)-4,4-dimethyl-2-pentenoate, also known as 2E-MDP, is a chemical compound belonging to the family of organic compounds known as alpha,beta-unsaturated aldehydes. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavorings. 2E-MDP is a colorless liquid with a characteristic odor and has a melting point of -20°C and a boiling point of 118°C. It is insoluble in water, but soluble in ethanol, ether, and other organic solvents. This compound has been studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

1. Thermal Rearrangement Studies

Methyl (2E)-4,4-dimethyl-2-pentenoate has been studied in thermal rearrangement processes. For instance, McGreer and Chiu (1968) found that methyl cis-4-methyl-2-pentenoate rearranges at high temperatures, supporting a mechanism involving a cyclic 1,5-transfer of hydrogen. This reaction could be general for the equilibration of α,β- and β,γ-unsaturated esters (McGreer & Chiu, 1968).

2. Synthesis of Novel Compounds

The compound is used in synthesizing novel chemical structures. Dejaegher et al. (2008) described the transformation of methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 3-oxopiperidin-2-ones, demonstrating its utility in complex chemical syntheses (Dejaegher, D’hooghe, & Kimpe, 2008).

3. Hydroesterification Processes

In the field of industrial chemistry, methyl (2E)-4,4-dimethyl-2-pentenoate is involved in hydroesterification processes. Matsuda (1973) studied its role in the hydromethoxycarbonylation of butadiene, contributing to the production of various esters (Matsuda, 1973).

4. Production of Nylon Intermediates

Marckwordt et al. (2019) demonstrated the use of this compound in producing intermediates for nylon via a process involving the ring-opening of γ-valerolactone. This showcases its application in the development of bio-based polymers (Marckwordt et al., 2019).

5. Photochemical Applications

Biot et al. (2010) explored its use in photoisomerization processes, transforming 4-methyl-2-(E)-pentenoic acid into β,γ-unsaturated isomers. This has implications for developing new photochemical synthesis methods (Biot, Keukeleire, & Verzele, 2010).

6. Use in Flavoring

Pittet et al. (1984) described the use of methyl-thio-2-methyl-2-pentenoate, a related compound, in flavoring foodstuffs, medicinal products, and toothpastes, indicating its potential in the food and pharmaceutical industries (Pittet, Muralidhara, & Vock, 1984).

properties

IUPAC Name

methyl (E)-4,4-dimethylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLWRINPDMKVHW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2E)-4,4-dimethyl-2-pentenoate

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